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Compound of Interest

Compound Name: Lanicemine-d5

Cat. No.: B15143451 Get Quote

Disclaimer: This technical guide provides an in-depth overview of the N-methyl-D-aspartate

(NMDA) receptor binding affinity of Lanicemine (AZD6765). Publicly available, peer-reviewed

data specifically for Lanicemine-d5 is not available at this time. Deuterated compounds are

primarily utilized to alter metabolic pathways, and their binding affinity to the primary

pharmacological target is generally considered to be comparable to the parent, non-deuterated

compound. Therefore, the data presented herein for Lanicemine is expected to be

representative of Lanicemine-d5's binding characteristics.

Introduction to Lanicemine
Lanicemine, also known as AZD6765, is a low-trapping, non-selective, and voltage-dependent

N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It functions as an uncompetitive

channel blocker, binding to a site within the receptor's ion channel pore.[2][4] Investigated for

its potential as a rapid-acting antidepressant, Lanicemine was noted for producing

antidepressant effects with minimal psychotomimetic side effects typically associated with other

NMDA receptor antagonists like ketamine.[3][5] Its mechanism involves modulating

glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.

[6][7]

Quantitative Binding Affinity Data
The binding affinity of Lanicemine for the NMDA receptor has been quantified through various

in-vitro assays. The key metrics, inhibitor constant (Kᵢ) and half-maximal inhibitory

concentration (IC₅₀), are summarized below.
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Parameter Value (μM) Cell/System Type Reference

Binding Affinity (Kᵢ) 0.56 - 2.1 NMDA Receptor [1][2][5]

10.67 NMDA Receptor [8]

IC₅₀ 4 - 7
Chinese Hamster

Ovary (CHO) Cells
[1][5]

6.4 Xenopus Oocytes [1][5]

Note: The discrepancy in reported Kᵢ values may arise from variations in experimental

conditions, such as radioligand choice, buffer composition, and tissue preparation.

Experimental Protocols: Radioligand Binding Assay
The determination of Lanicemine's binding affinity for the NMDA receptor is typically achieved

through a competitive radioligand binding assay. The following protocol is a generalized

representation based on methods cited for NMDA receptor antagonists.[8][9]

Objective: To determine the binding affinity (Kᵢ) of Lanicemine by measuring its ability to

displace a radiolabeled ligand from the NMDA receptor channel binding site.

Materials:

Test Compound: Lanicemine

Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

Tissue Preparation: Rat or mouse brain cortical membranes

Buffers: Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

Agonists (for receptor activation): L-Glutamate and Glycine

Non-specific binding control: A high concentration of a non-labeled channel blocker (e.g.,

unlabeled MK-801 or Phencyclidine)

Instrumentation: Scintillation counter, filtration apparatus
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Methodology:

Membrane Preparation:

Cerebral cortices are dissected from rodents and homogenized in an ice-cold buffer.

The homogenate is centrifuged, and the resulting pellet is washed multiple times to

remove endogenous ligands.

The final pellet containing the membrane fraction is resuspended in the assay buffer to a

specific protein concentration.

Assay Setup:

A series of tubes is prepared, each containing the membrane preparation, a fixed

concentration of [³H]MK-801, and saturating concentrations of glutamate and glycine to

ensure the receptor channel is in an open state.

Varying concentrations of the test compound (Lanicemine) are added to the tubes to

generate a competition curve.

Control tubes are included to measure total binding (no competitor) and non-specific

binding (excess unlabeled antagonist).

Incubation:

The reaction mixtures are incubated at a controlled temperature (e.g., room temperature)

for a duration sufficient to reach binding equilibrium.

Termination and Filtration:

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which

separates the membrane-bound radioligand from the unbound radioligand.

The filters are washed quickly with ice-cold buffer to remove any remaining unbound

ligand.

Quantification:
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The radioactivity trapped on the filters is measured using a liquid scintillation counter.

Data Analysis:

The specific binding is calculated by subtracting non-specific binding from total binding.

The data are plotted as the percentage of specific binding versus the logarithm of the

Lanicemine concentration.

The IC₅₀ value (the concentration of Lanicemine that inhibits 50% of the specific binding of

[³H]MK-801) is determined from the resulting sigmoidal curve.

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ /

(1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium

dissociation constant.[8]

Visualizations: Signaling Pathway and Experimental
Workflow
The following diagram illustrates the central role of the NMDA receptor in glutamatergic

signaling and the mechanism of channel block by antagonists like Lanicemine.
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NMDA Receptor activation and Lanicemine's mechanism of action.
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This diagram outlines the key steps involved in a competitive binding assay to determine the

affinity of a test compound for the NMDA receptor.
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Workflow for a competitive NMDA receptor binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15143451?utm_src=pdf-body-img
https://www.benchchem.com/product/b15143451?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. caymanchem.com [caymanchem.com]

3. Lanicemine - Wikipedia [en.wikipedia.org]

4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

5. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant
efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

6. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC
[pmc.ncbi.nlm.nih.gov]

7. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA
Receptors [mdpi.com]

8. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice
[frontiersin.org]

9. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature
Experiments [experiments.springernature.com]

To cite this document: BenchChem. [Technical Guide: NMDA Receptor Binding Affinity of
Lanicemine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15143451#lanicemine-d5-nmda-receptor-binding-
affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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